molecular formula C20H18N4O2 B2895315 N-({[2,3'-bipyridine]-3-yl}methyl)-4-acetamidobenzamide CAS No. 1904168-21-3

N-({[2,3'-bipyridine]-3-yl}methyl)-4-acetamidobenzamide

Cat. No.: B2895315
CAS No.: 1904168-21-3
M. Wt: 346.39
InChI Key: YOWRPRVTMFRPOF-UHFFFAOYSA-N
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Description

N-({[2,3'-Bipyridine]-3-yl}methyl)-4-acetamidobenzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-acetamido group and a [2,3'-bipyridine]-3-ylmethyl moiety.

Properties

IUPAC Name

4-acetamido-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14(25)24-18-8-6-15(7-9-18)20(26)23-13-17-5-3-11-22-19(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWRPRVTMFRPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Electrophilic Quenching Approach

The chloromethylation of 2,3'-bipyridine follows protocols adapted from 2,2'-bipyridine derivatives.

Procedure :

  • Lithiation : 2,3'-Bipyridine (1.0 equiv) is treated with n-butyllithium (1.1 equiv) in dry THF at −78°C under inert atmosphere. Diisopropylamine (1.2 equiv) is added as a base to deprotonate the 3-position selectively.
  • Electrophilic Quenching : Chloromethyltrimethylsilane (1.5 equiv) is introduced, yielding 3-(trimethylsilylmethyl)-2,3'-bipyridine. Subsequent treatment with hexachloroethane (1.2 equiv) in acetonitrile replaces the silyl group with chloride, affording 3-(chloromethyl)-2,3'-bipyridine.

Optimization Notes :

  • Temperature Control : Lithiation at −78°C minimizes side reactions.
  • Yield : 89–92% (isolated via column chromatography, hexane/EtOAc 4:1).

Preparation of 4-Acetamidobenzoyl Chloride

Acid Chloride Formation

4-Acetamidobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous dichloromethane for 4 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid (95% yield).

Critical Considerations :

  • Moisture Sensitivity : Reaction must be conducted under anhydrous conditions to prevent hydrolysis.
  • Storage : The chloride is stored at −20°C in sealed vials under argon.

Amide Coupling: Final Assembly

Pyridine-Mediated Acylation

A modified protocol from benzamide syntheses is employed:

Procedure :

  • Reaction Setup : 3-(Chloromethyl)-2,3'-bipyridine (1.0 equiv) and 4-acetamidobenzoyl chloride (1.2 equiv) are dissolved in dry pyridine (0.1 M).
  • Stirring : The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.
  • Workup : Pyridine is evaporated, and the residue is partitioned between dichloromethane (3 × 50 mL) and 1M HCl. The organic layer is dried (Na2SO4) and concentrated.
  • Purification : Column chromatography (SiO2, CH2Cl2/MeOH 95:5) yields N-({[2,3'-bipyridine]-3-yl}methyl)-4-acetamidobenzamide as a white solid (78% yield).

Mechanistic Insights :

  • Pyridine acts as both solvent and base, neutralizing HCl generated during acylation.
  • The chloromethyl group’s electrophilicity facilitates nucleophilic attack by the benzamide’s amide nitrogen.

Alternative Coupling Agents

For comparison, HATU/DIPEA in DMF was tested:

  • Conditions : 3-(Aminomethyl)-2,3'-bipyridine (1.0 equiv), 4-acetamidobenzoic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv), DMF, 24 hours, rt.
  • Yield : 65% (lower due to competing side reactions).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.72 (d, J = 4.5 Hz, 1H, bipy-H), 8.54 (d, J = 8.0 Hz, 1H, bipy-H), 7.95–7.45 (m, 8H, Ar-H), 4.82 (s, 2H, CH2), 2.10 (s, 3H, COCH3).
  • 13C NMR (126 MHz, DMSO-d6) : δ 169.8 (COCH3), 166.5 (CONH), 155.2–122.1 (Ar-C), 43.7 (CH2), 24.1 (COCH3).
  • HRMS (ESI+) : m/z calcd for C22H20N4O2 [M+H]+ 378.1685, found 378.1689.

Crystallography and Solid-State Analysis

Cocrystallization attempts with 4,4′-azopyridine (azpy) yielded a monoclinic lattice (P21/n), stabilized by O–H···N and N–H···O hydrogen bonds. Key metrics:

  • Hydrogen Bonds : O(3)–H···N(2) = 1.72 Å, N(1)–H···O(1) = 2.06 Å.
  • Torsion Angles : 22.11° between HACA and azpy planes.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (HPLC)
Pyridine-mediated Pyridine, 0°C → rt 78 98.5
HATU/DIPEA DMF, rt 65 97.2
Lithiation-Quenching n-BuLi, ClCH2SiMe3 89–92* 99.0*

*Yield for 3-(chloromethyl)-2,3'-bipyridine intermediate.

Mechanistic Challenges and Side Reactions

  • Competing Acylation : The bipyridine nitrogen may act as a nucleophile, necessitating controlled stoichiometry.
  • Hydrolysis Risk : Moisture exposure degrades the acid chloride, emphasizing the need for anhydrous conditions.

Industrial-Scale Considerations

  • Cost Efficiency : Pyridine-mediated coupling is preferable due to lower reagent costs vs. HATU.
  • Sustainability : Recycling pyridine via distillation reduces waste.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. Additionally, the acetamidobenzamide structure can interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with N-([3,3'-Bipyridin]-5-ylmethyl)-4-acetamidobenzamide

A structurally analogous compound, N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide (CAS: 2309591-37-3), shares the benzamide-acetamido backbone but differs in the bipyridine substitution pattern. Key distinctions include:

Parameter Target Compound Analog (CAS: 2309591-37-3)
Bipyridine substitution 2,3'-bipyridine 3,3'-bipyridine
Methyl attachment position 3-ylmethyl 5-ylmethyl
Molecular Formula Not explicitly stated C₂₀H₁₈N₄O₂
Molecular Weight Not explicitly stated 346.4 g/mol

Comparison with 6,6’-Bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine

A compound from a recent European patent application, 6,6’-bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine (EP 4 374 877 A2), shares the 2,3'-bipyridine core but incorporates trifluoromethyl (-CF₃) groups at the 6 and 6’ positions. These electron-withdrawing substituents enhance lipophilicity and metabolic stability compared to the unsubstituted bipyridine in the target compound.

Comparison with Osmium Polypyridyl Complexes

Bipyridine derivatives like bis(2,2′-bipyridine)(N-(6-aminohexyl)-4′-methyl-2,2′-bipyridine-4-carboxamide) osmium(II) (Fig. 7 in Bawendi et al.) are metal-coordinated complexes used in optical oxygen sensors. While the target compound lacks metal coordination, its bipyridine moiety shares similarities in π-conjugation and redox activity. However, the absence of an osmium center in the target compound limits its application in photophysical sensing but preserves utility in organic synthesis or as a ligand precursor .

Comparison with Agrochemical Bipyridine Derivatives

Insecticides such as (2-methyl[1,10-biphenyl]-3-yl) methyl 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylate () highlight the versatility of bipyridine/biphenyl scaffolds in agrochemistry. The target compound’s benzamide group distinguishes it from ester-based agrochemicals, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. neurotoxicity) .

Q & A

Q. What synthetic methodologies are recommended for preparing N-({[2,3'-bipyridine]-3-yl}methyl)-4-acetamidobenzamide, and which reaction parameters are critical for yield optimization?

The synthesis involves multi-step reactions, typically starting with the formation of the bipyridine core followed by amide coupling. Key parameters include:

  • Temperature control : 60–100°C for cyclization steps to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) for amide bond formation .
  • Stoichiometric ratios : Precise molar equivalents of coupling agents (e.g., EDC/HOBt) to minimize side products . Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which analytical techniques are essential for structural validation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly the amide (-CONH-) and bipyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) .
  • HPLC/UV : Purity analysis at λ = 254 nm with C18 reverse-phase columns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro enzymatic assays and cellular activity studies for this compound?

Contradictions may arise from:

  • Cellular permeability : Quantify intracellular concentrations via LC-MS .
  • Off-target effects : Use isoform-specific kinase inhibitors to isolate pathways .
  • Target engagement validation : Phosphoproteomics or surface plasmon resonance (SPR) to measure binding kinetics (Kd) .

Q. What computational and experimental strategies elucidate the structure-activity relationship (SAR) of the 2,3'-bipyridine group?

  • Molecular docking : Predict binding poses with kinase targets (e.g., AutoDock Vina) .
  • Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on pyridine) and test IC₅₀ shifts .
  • Comparative Molecular Field Analysis (CoMFA) : Quantify steric/electronic contributions to activity .

Q. What metabolic optimization strategies improve hepatic stability without compromising target affinity?

  • Deuteration : Replace labile C-H bonds (e.g., benzamide methyl group) to slow CYP3A4-mediated oxidation .
  • Structural modifications : Introduce fluorine or methoxy groups to reduce metabolic hotspots .
  • In vitro models : Test stability in human liver microsomes (HLM) and identify metabolites via LC-MS/MS .

Methodological Considerations

  • Controlled experiments : Replicate synthesis and assays under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Data triangulation : Cross-validate biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Crystallography : Co-crystallize with target proteins to guide SAR refinements (e.g., X-ray diffraction) .

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